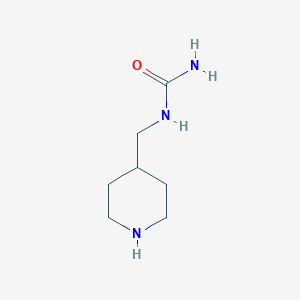![molecular formula C9H13NOS B3245188 2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol CAS No. 166818-83-3](/img/structure/B3245188.png)
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol
Vue d'ensemble
Description
“2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” is a chemical compound with the molecular formula C9H13NOS. It has a molecular weight of 183.27 . It is used for research purposes .
Molecular Structure Analysis
The InChI code for “2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” is 1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is stored at room temperature and is in oil form . Unfortunately, the boiling point and other physical and chemical properties are not specified .Applications De Recherche Scientifique
Chemical Properties
“2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” has a CAS Number of 166818-83-3 and a molecular weight of 183.27 . It is stored at room temperature and has a physical form of oil .
Bioactivation Mechanism
Extensive studies have been conducted to elucidate the mechanisms underlying the stark selectivity of these compounds. They have demonstrated potent cytosolic AhR ligand binding and cytochrome P450 1A1-catalysed bioactivation .
Resistance Mechanism
Research has been conducted on the mechanisms of acquired resistance to 2-(4-amino-3-methylphenyl)benzothiazole in breast cancer cell lines . The study found that aberrant AhR signalling underlies, at least in part, the acquired resistance to this compound .
Role in Heterocyclic Compounds
The synthesis of heterocyclic compounds possessing pyrazole and 1,2,4-triazole moieties is a significant and absorbing research topic in organic chemistry due to their wide range of pharmaceutical activities . “2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol” could potentially be used in the synthesis of these compounds.
Potential Biological Activities
1,2,4-Triazoles, which could potentially be synthesized using “2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol”, possess enormous biological activities such as anti-fungal, anticancer, antiviral, anti-bacterial, anti-inflammatory, anti-tubercular, antiproliferative, anti-Alzheimer, antidepressant, antioxidant, anti-malarial, anti-leishmanial, antagonistic, antiulcer, anti-convulsant, and hypoglycaemic activities .
Propriétés
IUPAC Name |
2-(4-amino-3-methylphenyl)sulfanylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-7-6-8(12-5-4-11)2-3-9(7)10/h2-3,6,11H,4-5,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOJPFYZGAJBRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)SCCO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-Amino-3-methylphenyl)sulfanyl]ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-({[(Tert-butoxy)carbonyl]amino}methyl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B3245110.png)
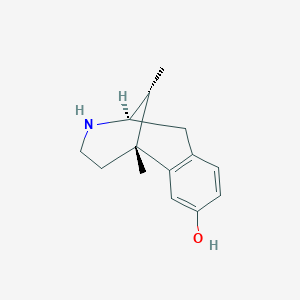
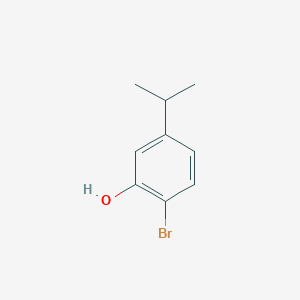
![(1R,3S,5S)-6,6-dimethylbicyclo[3.1.0]hexan-3-ol](/img/structure/B3245123.png)
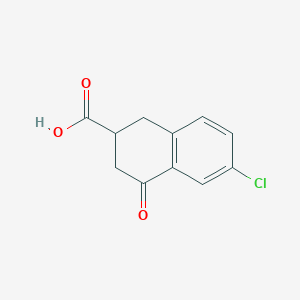
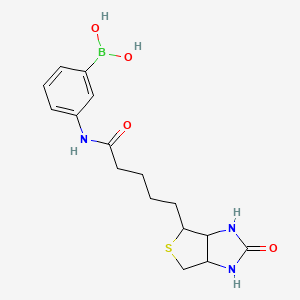
![Imidazo[1,2-b]pyridazine-3,6-diamine](/img/structure/B3245131.png)

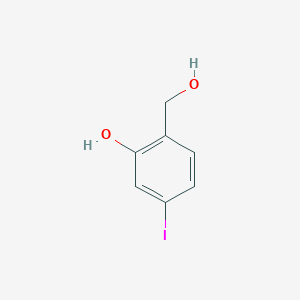
![1,2-Pyrrolidinedicarboxylic acid, 3-[(dimethylamino)methylene]-4-oxo-, bis(1,1-dimethylethyl) ester, [S-(E)]-](/img/structure/B3245160.png)
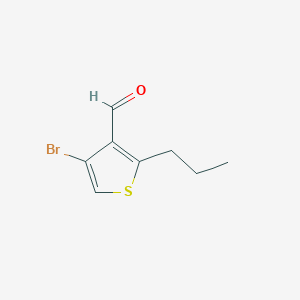
![Spiro[9H-fluorene-9,5'-[5H]indeno[1,2-b]pyridine],7'-bromo-](/img/structure/B3245171.png)

